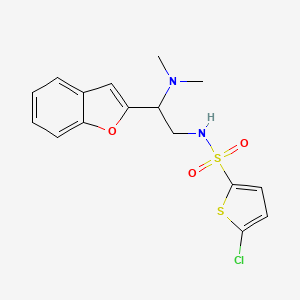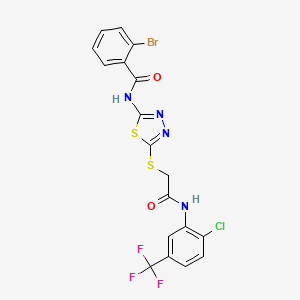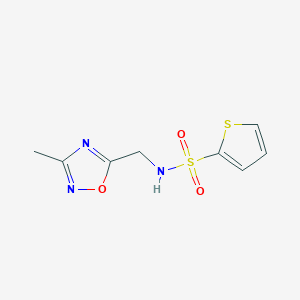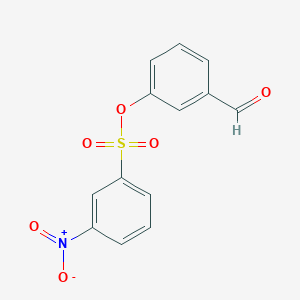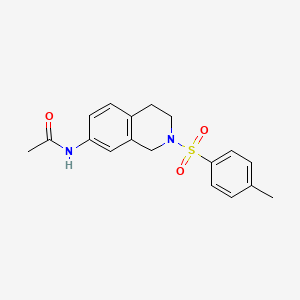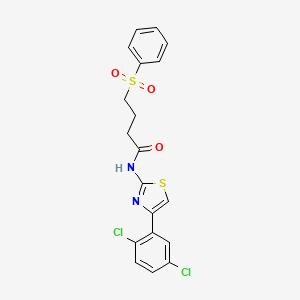![molecular formula C14H20N2O3 B2610236 2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone CAS No. 2380041-59-6](/img/structure/B2610236.png)
2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or receptors in the body, leading to its therapeutic effects. For example, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone have been studied extensively. The compound has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. It has also been shown to induce cell death in cancer cells by activating specific pathways involved in apoptosis. Additionally, the compound has been shown to modulate immune responses by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone in lab experiments is its potential therapeutic applications in various fields. The compound has been shown to have neuroprotective, anti-cancer, and immunomodulatory effects, making it a promising candidate for further research. However, one of the limitations of using the compound is its low yield during the synthesis process, which can make it difficult to obtain large quantities for experiments.
Orientations Futures
There are several future directions for research on 2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone. One area of research is to further investigate the compound's mechanism of action and identify specific targets that it interacts with in the body. Another area of research is to explore the compound's potential therapeutic applications in other fields, such as autoimmune diseases and infectious diseases. Additionally, future research could focus on improving the synthesis method to increase the yield of the compound and make it more accessible for experiments.
In conclusion, 2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. While there are advantages and limitations to using the compound in lab experiments, there are several future directions for research that could further our understanding of its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone involves the reaction of 4-pyridinemethanol with 3-(piperidin-1-yl)propan-1-ol in the presence of methanesulfonic acid as a catalyst. The reaction is carried out at a temperature of 60°C for 24 hours, followed by purification using column chromatography. The yield of the compound is typically around 50%.
Applications De Recherche Scientifique
2-Methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. It has also been studied as a potential anti-cancer agent, as it can induce cell death in cancer cells. Additionally, the compound has been shown to modulate immune responses and can be used as an immunomodulatory agent.
Propriétés
IUPAC Name |
2-methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-11-14(17)16-8-2-3-12(9-16)10-19-13-4-6-15-7-5-13/h4-7,12H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJHSYATQKBCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)COC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

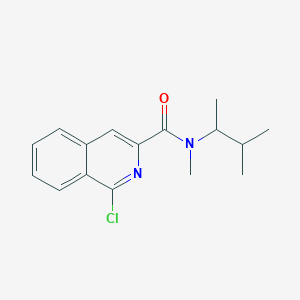
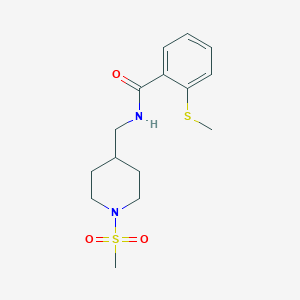
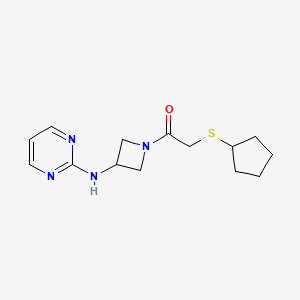


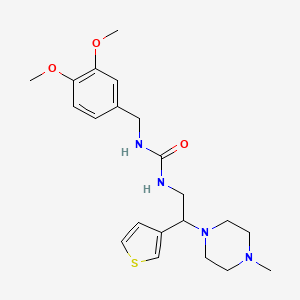
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![2-(4-ethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2610164.png)
